molecular formula C16H20N2O3S B15021549 Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate

Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B15021549
M. Wt: 320.4 g/mol
InChI Key: QHLQHSHKENPABH-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that features a pyridine ring substituted with cyano and trimethyl groups, a sulfanyl linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia, followed by functional group modifications to introduce the cyano and trimethyl groups.

    Thioester Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyridine derivative.

    Esterification: The final step involves the esterification of the resulting thioester with propan-2-ol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of pyridine derivatives, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyano and ester groups could play a role in its binding affinity and specificity, while the sulfanyl group might be involved in redox reactions or covalent modifications of the target.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate: shares similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a cyano group and a sulfanyl group in the same molecule is relatively rare and can lead to unique interactions with biological targets or other chemical entities.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

propan-2-yl 4-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C16H20N2O3S/c1-9(2)21-15(20)6-13(19)8-22-16-14(7-17)11(4)10(3)12(5)18-16/h9H,6,8H2,1-5H3

InChI Key

QHLQHSHKENPABH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)CC(=O)OC(C)C)C#N)C

Origin of Product

United States

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